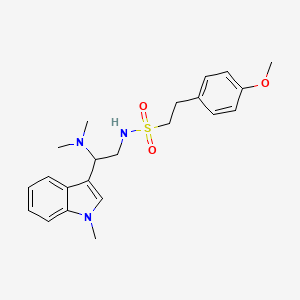

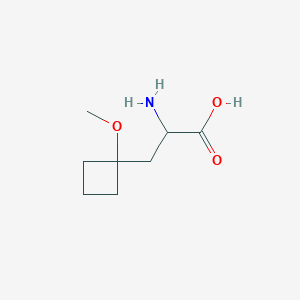

![molecular formula C23H21N3O B2874216 [4-(1H-benzimidazol-2-yl)piperidin-1-yl]-naphthalen-1-ylmethanone CAS No. 887884-92-6](/img/structure/B2874216.png)

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-naphthalen-1-ylmethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole derivatives, such as Bilastine , are known to be potent and selective histamine H1 receptor antagonists. They are often used for the treatment of allergic rhinitis and urticaria (hives) .

Synthesis Analysis

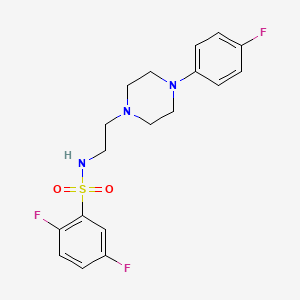

The synthesis of similar compounds often involves multi-step pathways . For instance, the synthesis of a compound with a similar structure involved the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get a benzimidazole derivative .

Molecular Structure Analysis

The molecular structure of similar compounds is often characterized by single-crystal X-ray diffraction, IR, MS, elemental analysis, 1H and 13C NMR .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve nucleophilic aromatic substitution and condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .

Applications De Recherche Scientifique

DNA Binding and Staining The synthetic dye Hoechst 33258, which shares structural similarities with [4-(1H-benzimidazol-2-yl)piperidin-1-yl]-naphthalen-1-ylmethanone, is known for its strong binding to the minor groove of double-stranded B-DNA, specifically AT-rich sequences. This characteristic makes it widely used as a fluorescent DNA stain, providing ready access into cells for various applications such as chromosome and nuclear staining, and analysis of nuclear DNA content values in plant cell biology. Its analogues have also found uses as radioprotectors and topoisomerase inhibitors, showcasing the potential of this chemical family for rational drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).

Medicinal Applications of Naphthalimide Derivatives Naphthalimide compounds, sharing a naphthalene framework similar to this compound, exhibit extensive potential in medicinal applications. Their π-deficient large conjugated planar structure allows interactions with various biological molecules, leading to their use in anticancer agents, some of which have entered clinical trials. Beyond anticancer applications, naphthalimide-based medicinal developments include potential treatments for diseases, diagnostic agents, and cell imaging agents. This versatility indicates the potential for this compound derivatives in similar applications (Huo-Hui Gong et al., 2016).

Fluorescent Probes and Imaging Agents The exploration of naphthalimide derivatives for their applications as fluorescent probes and imaging agents underscores the potential utility of this compound in similar roles. Their ability to interact with various biological molecules enables their use in real-time detection of ions and biomolecules, understanding biological processes, and determining pharmacological properties. This suggests that derivatives of this compound could be developed for analogous applications, offering insights into cellular functions and molecular dynamics (Huo-Hui Gong et al., 2016).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as benzimidazole derivatives, have been reported to interact with various targets, including enzymes like cathepsin g and chymase .

Mode of Action

Benzimidazole derivatives, which share a similar structure, are known to interact with their targets through various mechanisms . For instance, some benzimidazole derivatives have been reported to exhibit cytotoxic potential against certain leukemia cell lines .

Biochemical Pathways

Benzimidazole derivatives have been associated with a broad range of chemical and biological properties, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Similar compounds, such as benzimidazole derivatives, are known to have diverse pharmacokinetic profiles depending on their specific structures and functional groups .

Result of Action

Benzimidazole derivatives, which share a similar structure, have been reported to exhibit a variety of biological activities, including antibacterial, antitumor, and anti-inflammatory effects .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of similar compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O/c27-23(19-9-5-7-16-6-1-2-8-18(16)19)26-14-12-17(13-15-26)22-24-20-10-3-4-11-21(20)25-22/h1-11,17H,12-15H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPDCOVHMZJHDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2874133.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2874134.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-propylpentanamide](/img/structure/B2874138.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2874141.png)

![N-[6-(diethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2874145.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2874146.png)

![3-benzyl-8-chloro-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2874151.png)

![3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2874155.png)